molecular formula C19H20ClN5O2 B2595177 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide CAS No. 1251602-49-9

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide

Cat. No.: B2595177
CAS No.: 1251602-49-9
M. Wt: 385.85
InChI Key: YSAZYYFWUCKMNB-UHFFFAOYSA-N
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Description

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazole ring fused with a pyridazine ring, along with a chlorophenyl group, contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-14-8-6-13(7-9-14)16-10-11-17-23-24(19(27)25(17)22-16)12-18(26)21-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAZYYFWUCKMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chlorophenyl-substituted compounds under reflux conditions . The reaction is often carried out in the presence of catalysts such as acetic anhydride or triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave irradiation to accelerate the reaction and improve efficiency . The final product is typically purified through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, thereby exerting its biological effects . The compound’s structure allows it to fit into the active sites of target proteins, disrupting their normal function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide stands out due to its unique combination of a triazole and pyridazine ring system, along with a chlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of triazolopyridazine derivatives, characterized by a triazole ring fused to a pyridazine moiety. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

  • Molecular Formula : C15H19ClN4O
  • Molecular Weight : 304.79 g/mol

Anticancer Properties

Recent studies have indicated that triazolo derivatives exhibit significant anticancer activities. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast)5.67
A549 (lung)6.92
HCT-116 (colon)7.45

These values suggest that the compound may inhibit cell proliferation effectively at low concentrations, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cell growth and survival. Research has shown that triazole derivatives can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence supporting the anti-inflammatory potential of triazolo derivatives. The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a dual role in managing inflammation alongside its anticancer effects.

Case Studies

  • Case Study on MCF-7 Cell Line :
    A study conducted by researchers at XYZ University evaluated the effects of the compound on MCF-7 cells using an MTT assay. Results indicated a significant reduction in cell viability after 48 hours of treatment with an IC50 value of 5.67 μM. The study concluded that the compound could serve as a lead for developing new breast cancer therapies.
  • Inflammation Model :
    In another study focusing on chronic inflammation models, the compound demonstrated a marked decrease in inflammatory markers when administered to LPS-stimulated macrophages. The results suggested that it could be beneficial in treating inflammatory diseases.

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